molecular formula C13H14N2O3 B1393182 Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate CAS No. 1251950-60-3

Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1393182
CAS No.: 1251950-60-3
M. Wt: 246.26 g/mol
InChI Key: QUZWHXXMXVPCKC-UHFFFAOYSA-N
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Description

Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate: is an organic compound belonging to the pyrazole family This compound features a pyrazole ring substituted with a hydroxymethyl group on the phenyl ring and a methyl ester group on the carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-(hydroxymethyl)benzaldehyde and 5-methyl-1H-pyrazole-3-carboxylic acid.

    Condensation Reaction: The first step involves the condensation of 2-(hydroxymethyl)benzaldehyde with hydrazine hydrate to form 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole.

    Esterification: The resulting pyrazole derivative is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to yield methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 1-[2-(carboxy)phenyl]-5-methyl-1H-pyrazole-3-carboxylate.

    Reduction: Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to biologically active pyrazole derivatives.

    Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Anti-inflammatory: Shows promise in the development of anti-inflammatory drugs.

Industry

    Material Science: Used in the synthesis of polymers and advanced materials due to its functional groups.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The hydroxymethyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Hydroxymethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylate: Similar structure but with different substitution patterns.

    Methyl 1-[2-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate: Lacks the methyl group on the pyrazole ring.

    Ethyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate: Ethyl ester instead of methyl ester.

Uniqueness

Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxymethyl and ester groups allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.

Properties

IUPAC Name

methyl 1-[2-(hydroxymethyl)phenyl]-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-7-11(13(17)18-2)14-15(9)12-6-4-3-5-10(12)8-16/h3-7,16H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZWHXXMXVPCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401131947
Record name 1H-Pyrazole-3-carboxylic acid, 1-[2-(hydroxymethyl)phenyl]-5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251950-60-3
Record name 1H-Pyrazole-3-carboxylic acid, 1-[2-(hydroxymethyl)phenyl]-5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251950-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 1-[2-(hydroxymethyl)phenyl]-5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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